molecular formula C10H16O3 B11910772 (E)-2-(1,4-Dioxaspiro[4.5]decan-6-ylidene)ethanol

(E)-2-(1,4-Dioxaspiro[4.5]decan-6-ylidene)ethanol

Cat. No.: B11910772
M. Wt: 184.23 g/mol
InChI Key: JZOZOEHORYDJRU-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(1,4-Dioxaspiro[45]decan-6-ylidene)ethanol is a spirocyclic compound characterized by a unique structure that includes a spiro center connecting two rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(1,4-Dioxaspiro[4One common method involves the reaction of 2-acetylcyclohexanone with ethylene glycol to form the spirocyclic ketal, which is then subjected to further reactions to introduce the ethanol group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: (E)-2-(1,4-Dioxaspiro[4.5]decan-6-ylidene)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The spirocyclic ketal can be reduced to form different spirocyclic alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spiro center.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Spirocyclic alcohols.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

(E)-2-(1,4-Dioxaspiro[4.5]decan-6-ylidene)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-2-(1,4-Dioxaspiro[4.5]decan-6-ylidene)ethanol involves its interaction with specific molecular targets. For instance, it has been shown to act as an agonist for the μ-opioid receptor, which is involved in pain modulation. The compound binds to the receptor, activating downstream signaling pathways that result in analgesic effects .

Comparison with Similar Compounds

Uniqueness: (E)-2-(1,4-Dioxaspiro[4.5]decan-6-ylidene)ethanol is unique due to its specific spirocyclic structure combined with the ethanol group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications, particularly in medicinal chemistry.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

(2E)-2-(1,4-dioxaspiro[4.5]decan-6-ylidene)ethanol

InChI

InChI=1S/C10H16O3/c11-6-4-9-3-1-2-5-10(9)12-7-8-13-10/h4,11H,1-3,5-8H2/b9-4+

InChI Key

JZOZOEHORYDJRU-RUDMXATFSA-N

Isomeric SMILES

C1CCC2(/C(=C/CO)/C1)OCCO2

Canonical SMILES

C1CCC2(C(=CCO)C1)OCCO2

Origin of Product

United States

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